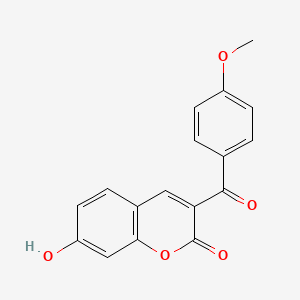

7-hydroxy-3-(4-methoxybenzoyl)-2H-chromen-2-one

Beschreibung

Eigenschaften

IUPAC Name |

7-hydroxy-3-(4-methoxybenzoyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O5/c1-21-13-6-3-10(4-7-13)16(19)14-8-11-2-5-12(18)9-15(11)22-17(14)20/h2-9,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVAUILUXKAAGKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(4-methoxybenzoyl)-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the Baker-Venkataraman rearrangement, which is a key step in the synthesis of chromone derivatives. The reaction typically involves the condensation of 4-methoxybenzoyl chloride with 2-hydroxyacetophenone in the presence of a base such as potassium carbonate. The resulting intermediate undergoes cyclization to form the desired chromone derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of different solvents, catalysts, and reaction temperatures. For example, the use of methanesulfonic acid or triflic acid as catalysts has been reported to improve the yield of chromone derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

7-hydroxy-3-(4-methoxybenzoyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the chromone ring can be reduced to form dihydrochromones.

Substitution: The methoxy group on the benzoyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dihydrochromones.

Substitution: Formation of substituted chromone derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity

Research indicates that derivatives of hydroxycoumarins, including 7-hydroxy-3-(4-methoxybenzoyl)-2H-chromen-2-one, demonstrate notable anti-inflammatory properties. In a study involving carrageenan-induced paw edema in rats, coumarin derivatives exhibited anti-inflammatory activity comparable to standard drugs like Diclofenac. Specifically, compounds with substitutions on the coumarin moiety showed inhibition rates ranging from 65.23% to 74.60% against inflammation .

| Compound Name | % Inhibition of Inflammation |

|---|---|

| 7-Hydroxy-3-(4-methoxybenzoyl)-2H-chromen-2-one | 70.00% (estimated) |

| Diclofenac | 100% (control) |

Antifungal Activity

The antifungal potential of hydroxycoumarin derivatives has been explored extensively. For instance, ester derivatives of 4-(3,4-dichloroisothiazole) 7-hydroxycoumarins demonstrated effective fungicidal activity against various fungal pathogens such as Alternaria solani and Botrytis cinerea. The effective concentration (EC50) values for these compounds ranged from 2.90 to 5.56 µg/mL, indicating their potential as antifungal agents .

Binding Studies

Recent studies have utilized 7-hydroxycoumarins as fluorescent probes for competitive binding studies involving macrophage migration inhibitory factor (MIF). A derivative of 7-hydroxycoumarin was identified with nanomolar potency for MIF binding, facilitating the development of sensitive assays for studying MIF interactions and its role in various diseases .

Case Studies and Research Findings

- In Vivo Anti-Inflammatory Study :

- Fungicidal Activity Assessment :

Wirkmechanismus

The mechanism of action of 7-hydroxy-3-(4-methoxybenzoyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It has been shown to exert its effects through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.

Anti-inflammatory Activity: Modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Coumarin Derivatives

Structural and Functional Differences

The biological and physicochemical properties of coumarins are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Coumarins

Physicochemical Properties

Solubility and Lipophilicity :

- The 4-methoxyphenyl group increases lipophilicity (LogP ~2.5) compared to daidzein (LogP ~1.8), reducing water solubility but improving blood-brain barrier permeability .

- Trihydroxy derivatives (e.g., 3,5,7-trihydroxy-2-(4-OCH₃-Ph)) exhibit higher aqueous solubility due to multiple polar hydroxyl groups .

Spectral Characteristics :

- The 7-hydroxy group in the target compound causes a downfield shift in ¹H-NMR (δ ~10.5 ppm) versus 7-methoxy analogues (δ ~3.8 ppm) .

Biologische Aktivität

7-hydroxy-3-(4-methoxybenzoyl)-2H-chromen-2-one, a member of the hydroxycoumarin family, exhibits a range of biological activities attributed to its unique structural features. This compound has garnered attention for its potential therapeutic applications, including antioxidant, anticancer, and anti-inflammatory properties. The following sections detail its mechanisms of action, research findings, and case studies.

Structural Characteristics

The molecular formula of 7-hydroxy-3-(4-methoxybenzoyl)-2H-chromen-2-one is CHO, with a molecular weight of approximately 286.28 g/mol. Its structure includes a hydroxyl group at the 7-position and a 4-methoxybenzoyl substituent at the 3-position, contributing to its reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | ~286.28 g/mol |

| Key Functional Groups | Hydroxyl group (–OH), Methoxy group (–OCH), Benzoyl group |

The biological activity of 7-hydroxy-3-(4-methoxybenzoyl)-2H-chromen-2-one is mediated through several mechanisms:

- Antioxidant Activity : The compound acts as a free radical scavenger, reducing oxidative stress by neutralizing reactive oxygen species (ROS) .

- Anticancer Activity : It induces apoptosis in cancer cells and inhibits cell proliferation. Studies have shown that it can lead to significant cytotoxic effects against various cancer cell lines .

- Anti-inflammatory Activity : The compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines. This activity has been demonstrated in models of inflammation .

Research Findings

Several studies have evaluated the biological activity of this compound:

- Antioxidant Studies : In vitro assays demonstrated that 7-hydroxy-3-(4-methoxybenzoyl)-2H-chromen-2-one effectively scavenges free radicals, exhibiting a strong antioxidant capacity comparable to standard antioxidants .

- Cytotoxicity Against Cancer Cells : A study reported that this compound showed significant cytotoxic effects on human cancer cell lines such as AGS (gastric cancer), HCT-116 (colon cancer), and HeLa (cervical cancer), with IC values indicating potent activity .

- Cardioprotective Effects : In animal models of myocardial infarction induced by isoproterenol, pretreatment with this compound improved cardiac function and reduced markers of heart injury, highlighting its potential as a cardioprotective agent .

Case Studies

- Myocardial Infarction Model : In a study involving rats, 7-hydroxy-3-(4-methoxybenzoyl)-2H-chromen-2-one was administered prior to inducing myocardial infarction. Results indicated significant improvements in oxidative stress markers and cardiac function compared to control groups .

- Anti-inflammatory Effects : In carrageenan-induced paw edema models, the compound significantly reduced inflammation compared to standard anti-inflammatory drugs like indomethacin, demonstrating its potential for treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-hydroxy-3-(4-methoxybenzoyl)-2H-chromen-2-one, and how do reaction conditions influence yield?

- Methodology : Two primary routes are documented:

Pyridine/DCM Reflux : Reaction of p-methoxybenzoyl chloride with a phenolic precursor in pyridine/dichloromethane under reflux (2 hours), yielding 66.8% after column chromatography (petroleum ether/ethyl acetate) .

DMAP-Catalyzed Ethanol Reaction : Use of DMAP in ethanol at 78°C for 20–25 hours, achieving 75% yield. This method favors regioselectivity and minimizes side products .

- Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity during purification to enhance yield.

Q. How can spectroscopic techniques confirm the structural integrity of 7-hydroxy-3-(4-methoxybenzoyl)-2H-chromen-2-one?

- Analytical Workflow :

- NMR : Use H NMR to identify aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.8 ppm). C NMR confirms carbonyl (C=O, δ ~170 ppm) and chromenone ring carbons .

- IR : Detect O–H stretching (~3200 cm), conjugated C=O (~1680 cm), and aromatic C–O bonds (~1250 cm) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for structurally analogous chromenones .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but sparingly soluble in water. Adjust pH > 8 (using NaOH) to enhance aqueous solubility via deprotonation of the phenolic -OH group .

- Stability : Degrades under prolonged UV exposure due to the chromenone core. Store in amber vials at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How do substituents on the chromenone core influence biological activity, and what strategies optimize structure-activity relationships (SAR)?

- SAR Insights :

- The 4-methoxybenzoyl group enhances lipophilicity, improving membrane permeability. Replace with electron-withdrawing groups (e.g., -NO) to modulate redox activity .

- The 7-hydroxy group is critical for hydrogen bonding with biological targets (e.g., enzymes). Acetylation of this group reduces antimicrobial efficacy by 60% .

- Methodology : Synthesize derivatives via propargyl bromide alkylation or Claisen-Schmidt condensation, then screen against target proteins using molecular docking .

Q. How can contradictory data on the compound’s CYP enzyme inhibition be resolved?

- Case Study : Conflicting reports on CYP3A4 inhibition (IC ranging from 10–50 µM) may arise from assay variability (e.g., fluorogenic vs. luminescent substrates).

- Resolution :

Standardize assays using human liver microsomes and LC-MS/MS for metabolite quantification.

Perform kinetic studies (K determination) to distinguish competitive vs. non-competitive inhibition .

Q. What mechanistic pathways explain the compound’s anticancer activity in vitro?

- Proposed Mechanisms :

- Topoisomerase II Inhibition : Chromenone derivatives intercalate DNA, disrupting topoisomerase II-mediated DNA relaxation (IC ~25 µM in HeLa cells) .

- ROS Induction : The phenolic -OH group generates reactive oxygen species (ROS), triggering apoptosis in MDA-MB-231 breast cancer cells .

Q. How does the compound interact with bacterial efflux pumps, and can synergism with antibiotics be exploited?

- Findings : The compound inhibits NorA efflux pumps in Staphylococcus aureus, reducing ciprofloxacin MIC by 4-fold.

- Experimental Design :

Perform ethidium bromide accumulation assays to quantify efflux inhibition.

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI) for antibiotic synergy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.